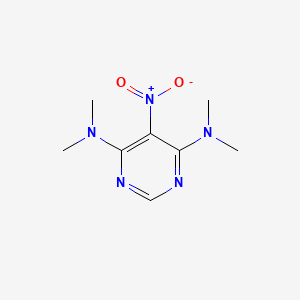![molecular formula C14H17FN2 B8708196 4-cyano-1-[2-(4-fluorophenyl)ethyl]piperidine CAS No. 139290-67-8](/img/structure/B8708196.png)
4-cyano-1-[2-(4-fluorophenyl)ethyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyano-1-[2-(4-fluorophenyl)ethyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 4-fluorophenyl group and the carbonitrile group in the structure of this compound makes it unique and potentially useful in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 4-cyano-1-[2-(4-fluorophenyl)ethyl]piperidine can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzyl chloride with piperidine in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reacted with cyanogen bromide to introduce the carbonitrile group.
Synthetic Route:
Step 1: 4-Fluorobenzyl chloride reacts with piperidine in the presence of a base (e.g., sodium hydride or potassium carbonate) to form 1-[2-(4-Fluorophenyl)ethyl]piperidine.
Step 2: The intermediate 1-[2-(4-Fluorophenyl)ethyl]piperidine is then reacted with cyanogen bromide to introduce the carbonitrile group, resulting in the formation of this compound.
Industrial Production: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
4-cyano-1-[2-(4-fluorophenyl)ethyl]piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation:
- The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction:
- Reduction of the carbonitrile group can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst to form primary amines.
Substitution:
- The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst
- Nucleophiles: Amines, thiols
Major Products:
- Oxidized products, primary amines, substituted derivatives
Wissenschaftliche Forschungsanwendungen
4-cyano-1-[2-(4-fluorophenyl)ethyl]piperidine has several scientific research applications across various fields:
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
Biology:
- Investigated for its potential biological activities, including antimicrobial and antiviral properties.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored as a potential lead compound in drug discovery and development.
- Evaluated for its pharmacological properties and therapeutic potential in treating various diseases.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-cyano-1-[2-(4-fluorophenyl)ethyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to and modulate the activity of certain enzymes, receptors, or ion channels, leading to various biological effects.
Molecular Targets:
- Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors: It may bind to receptors on the cell surface or within the cell, affecting signal transduction pathways.
- Ion Channels: The compound may modulate the activity of ion channels, influencing cellular ion flux and membrane potential.
Pathways Involved:
- Signal transduction pathways
- Metabolic pathways
- Ion transport pathways
Vergleich Mit ähnlichen Verbindungen
- 1-[2-(4-Chlorophenyl)ethyl]piperidine-4-carbonitrile
- 1-[2-(4-Bromophenyl)ethyl]piperidine-4-carbonitrile
- 1-[2-(4-Methylphenyl)ethyl]piperidine-4-carbonitrile
Comparison:
- The presence of the fluorine atom in 4-cyano-1-[2-(4-fluorophenyl)ethyl]piperidine may enhance its lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs.
- The fluorine atom may also influence the compound’s binding affinity to molecular targets, potentially leading to different biological activities and pharmacological profiles.
Eigenschaften
CAS-Nummer |
139290-67-8 |
|---|---|
Molekularformel |
C14H17FN2 |
Molekulargewicht |
232.30 g/mol |
IUPAC-Name |
1-[2-(4-fluorophenyl)ethyl]piperidine-4-carbonitrile |
InChI |
InChI=1S/C14H17FN2/c15-14-3-1-12(2-4-14)5-8-17-9-6-13(11-16)7-10-17/h1-4,13H,5-10H2 |
InChI-Schlüssel |
SANZVSFSMUJIEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C#N)CCC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3',6'-Dihydro-[2,4'-bipyridin]-1'(2'H)-yl)propan-1-amine](/img/structure/B8708116.png)


![1H-Pyrazolo[3,4-C]pyridine, 1-cyclopentyl-7-ethoxy-3-ethyl-4,5-dihydro-](/img/structure/B8708141.png)


![5,7-Dichloro-2-phenyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B8708158.png)



![2-({5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)ethan-1-ol](/img/structure/B8708188.png)


![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne](/img/structure/B8708215.png)
